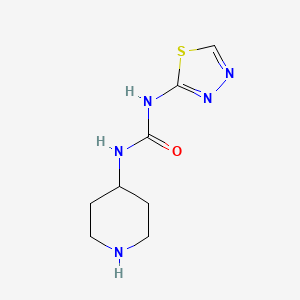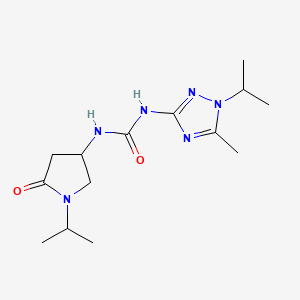
N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiadiazole family, which is known for its diverse biological activities. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea is not fully understood. However, studies have suggested that the compound may exert its antifungal and antibacterial effects by inhibiting the biosynthesis of cell wall components. In addition, N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of fungal and bacterial strains, as well as induce apoptosis in cancer cells. In addition, N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. In addition, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea in lab experiments. The compound may have limited solubility in certain solvents, which could affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are several future directions for research on N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea. One area of interest is the development of new therapeutic applications for the compound. For example, studies could explore the potential of N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea as an antiviral agent. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound. Finally, more research is needed to optimize the synthesis method and improve the yield of N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea.
In conclusion, N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea is a promising compound that has potential therapeutic applications. Its antifungal, antibacterial, and anticancer activities have been extensively studied, and further research is needed to fully understand its mechanism of action and potential side effects. The compound has several advantages for lab experiments, including its ease of synthesis and promising therapeutic potential. However, there are also some limitations to using N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea in lab experiments, and further research is needed to optimize its synthesis and improve its bioavailability.
Synthesis Methods
The synthesis of N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea involves the reaction of piperidine-4-carboxylic acid with thiosemicarbazide in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with isocyanate to obtain the final product. The yield of this reaction is typically high, and the compound can be purified through recrystallization or column chromatography.
Scientific Research Applications
N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against various fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, Escherichia coli, and Staphylococcus aureus. In vitro studies have also shown that N-piperidin-4-yl-N'-1,3,4-thiadiazol-2-ylurea has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
1-piperidin-4-yl-3-(1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5OS/c14-7(12-8-13-10-5-15-8)11-6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECAYVNOEDYLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5901448.png)
![3-{[{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5901459.png)
![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5901464.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)
![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)

![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)
